4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide
Overview
Description
4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a difluoromethoxy group attached to a benzoyl moiety, which is further linked to an amino group and a phenylbenzamide structure
Preparation Methods
The synthesis of 4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the difluoromethoxybenzoyl chloride. This intermediate is then reacted with aniline derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles like thiols or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects
Comparison with Similar Compounds
When compared to similar compounds, 4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide stands out due to its unique structural features and reactivity. Similar compounds include:
4-[[4-(trifluoromethoxy)benzoyl]amino]-N-phenylbenzamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and binding properties.
4-[[4-(methoxy)benzoyl]amino]-N-phenylbenzamide: The absence of fluorine atoms in the methoxy group can lead to different chemical and biological properties.
4-[[4-(chloromethoxy)benzoyl]amino]-N-phenylbenzamide:
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3/c22-21(23)28-18-12-8-15(9-13-18)20(27)25-17-10-6-14(7-11-17)19(26)24-16-4-2-1-3-5-16/h1-13,21H,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYWQNQGMQSMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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